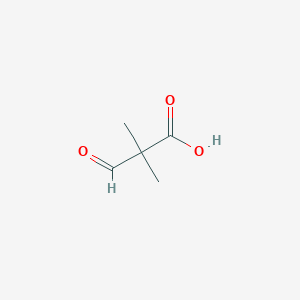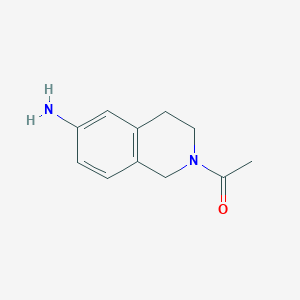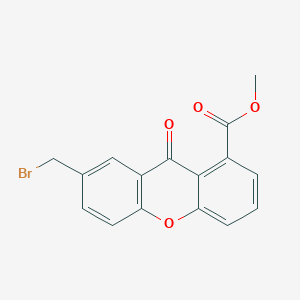
methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate
Übersicht
Beschreibung
Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate, also known as Methyl 7-bromo-9-oxo-9H-xanthene-1-carboxylate, is an organic compound with the chemical formula C14H10BrO4. It is a white crystalline solid that is soluble in water and ethanol. Methyl 7-bromo-9-oxo-9H-xanthene-1-carboxylate has a variety of uses in scientific research, including as a reagent in organic synthesis, as a chromogenic substrate in enzyme assays, and as a fluorescent dye.
Wirkmechanismus
Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate 7-bromo-9-oxo-9H-xanthene-1-carboxylate acts as a chromogenic substrate in enzyme assays, meaning that it can be used to detect the presence of certain enzymes in a sample. When the enzyme is present, it catalyzes the reaction of the substrate with a chromogenic reagent, resulting in a colored product that can be detected spectrophotometrically.
Biochemical and Physiological Effects
methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate 7-bromo-9-oxo-9H-xanthene-1-carboxylate has not been studied for its potential biochemical or physiological effects. As such, its potential effects on the body are unknown.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate 7-bromo-9-oxo-9H-xanthene-1-carboxylate has several advantages as a reagent in lab experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water and ethanol. However, it is also a relatively unstable compound, and its reaction with chromogenic reagents can produce a colored product that can be difficult to detect spectrophotometrically.
Zukünftige Richtungen
In the future, research should focus on the potential biochemical and physiological effects of methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate 7-bromo-9-oxo-9H-xanthene-1-carboxylate. Additionally, research should focus on developing more stable derivatives of the compound that can be used in enzyme assays. Finally, research should focus on developing new applications for the compound, such as in the synthesis of heterocyclic compounds or in the synthesis of organic compounds with antimicrobial activity.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate 7-bromo-9-oxo-9H-xanthene-1-carboxylate has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a chromogenic substrate in enzyme assays, and as a fluorescent dye. It has also been used in studies of the structure-activity relationships of drugs, in the synthesis of heterocyclic compounds, and in the synthesis of organic compounds with antimicrobial activity.
Eigenschaften
IUPAC Name |
methyl 7-(bromomethyl)-9-oxoxanthene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO4/c1-20-16(19)10-3-2-4-13-14(10)15(18)11-7-9(8-17)5-6-12(11)21-13/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBJPCIITXZLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612170 | |
| Record name | Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |
CAS RN |
328526-38-1 | |
| Record name | Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


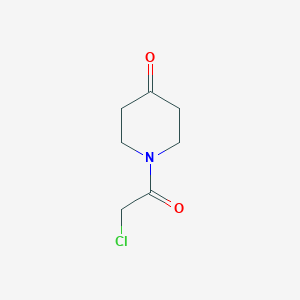
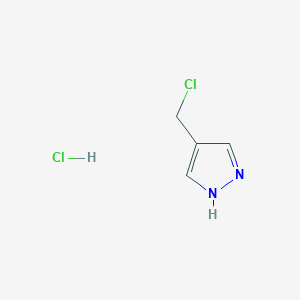
![3-Bromofuro[3,2-c]pyridin-4-amine](/img/structure/B1603420.png)
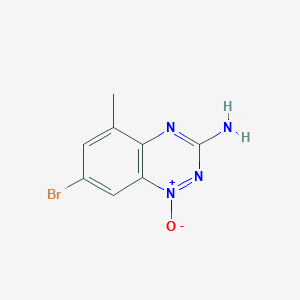
![7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1603422.png)
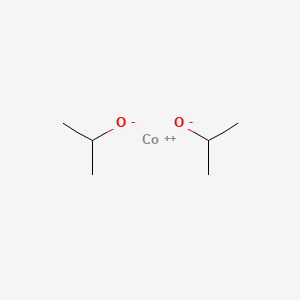
![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)
![[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1603429.png)

